molecular formula C18H17NO3 B3009378 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 338760-72-8

6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No. B3009378
CAS RN: 338760-72-8
M. Wt: 295.338
InChI Key: CWVDWMDSWUJGKP-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It is also known as GW501516 or Endurobol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.

Scientific Research Applications

Structural Analysis and Polymorphism

The compound 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide exhibits interesting structural characteristics. Research has shown that its derivatives can crystallize in different space groups, demonstrating a variety of conformations about the C-N bond. For instance, its derivative 4-Oxo-N-phenyl-4H-chromene-2-carboxamide crystallizes in the space group P2(1)/n, while another derivative forms two polymorphs crystallizing in different space groups. This structural versatility is significant in understanding the chemical and physical properties of these compounds (Reis et al., 2013).

Biological Activities in Alzheimer's Disease Research

In the context of Alzheimer's disease research, chromenones linked to the 1,2,3-triazole ring system, a class to which our compound belongs, have been synthesized and evaluated for their anti-cholinesterase activity. Specifically, a derivative of this compound showed promising results in neuroprotective effects against hydrogen peroxide-induced cell death in neurons, although it did not exhibit beta-secretase inhibitory activity. Such findings are crucial for the development of therapeutic agents for neurodegenerative diseases (Saeedi et al., 2017).

Antioxidant and Antibacterial Properties

A series of derivatives of this compound have shown significant antioxidant and antibacterial activities. One-pot reactions have been used to synthesize these derivatives, which were then evaluated for their biological properties. Some derivatives exhibited good antioxidant activity, and others demonstrated effectiveness against various bacterial strains (Subbareddy & Sumathi, 2017).

Cancer Treatment Potential

The compound and its derivatives are also being studied for their potential in cancer treatment. Inhibitors based on the chromene structure have been identified as promising therapeutics for cancer treatment, specifically targeting the aldo-keto reductase superfamily. Some derivatives synthesized for this purpose have shown potent inhibitory potency, indicating their potential utility in cancer therapy (Endo et al., 2013).

properties

IUPAC Name

6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-3-5-15(6-4-12)19-18(20)14-9-13-10-16(21-2)7-8-17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVDWMDSWUJGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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